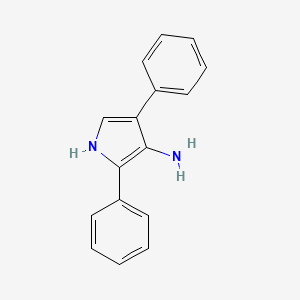
2,4-Diphenyl-1H-pyrrol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound with significant interest in the fields of medicinal and organic chemistry This compound is characterized by a pyrrole ring substituted with two phenyl groups at positions 2 and 4, and an amine group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-1H-pyrrol-3-amine typically involves the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazine hydrate. This reaction proceeds under varying conditions such as melting, heating with or without the presence of a base, and heating in acetic acid . The reaction yields this compound along with other by-products depending on the specific conditions and reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyrrole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrroles, N-alkylated or N-acylated derivatives, and oxidized pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of novel polymeric materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Triphenyl-1,4-dihydropyridazine
- N-(2,4-Diphenyl-1H-pyrrol-1-yl)carboxylic acid amides
- N,N-Dimethyl-2,4-diphenyl-1H-pyrrol-1-amine
Comparison: 2,4-Diphenyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and synthetic versatility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
110287-93-9 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2,4-diphenyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C16H14N2/c17-15-14(12-7-3-1-4-8-12)11-18-16(15)13-9-5-2-6-10-13/h1-11,18H,17H2 |
InChI-Schlüssel |
WJTUYTDCDHEUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC(=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


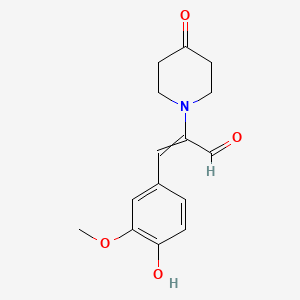
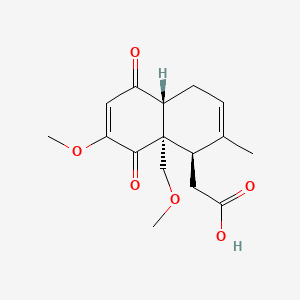
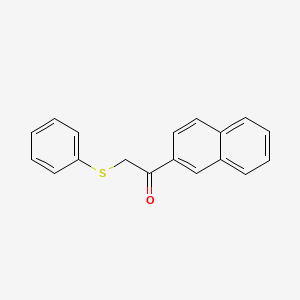
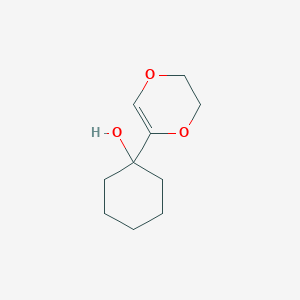
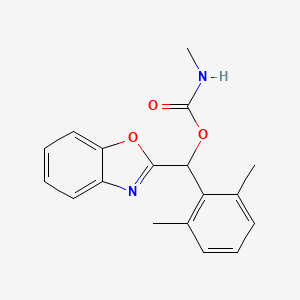
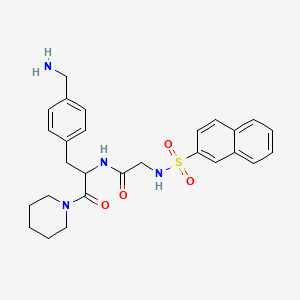
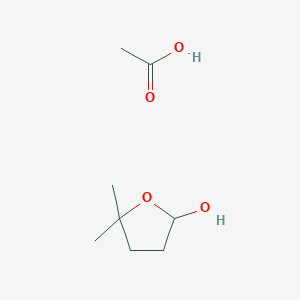
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)


![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)

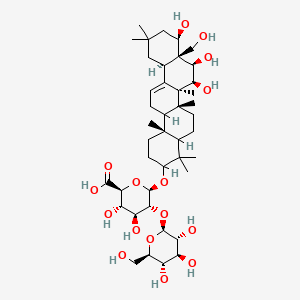
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
